molecular formula C13H19BrN4O2 B153333 Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate CAS No. 374930-88-8

Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B153333
M. Wt: 343.22 g/mol
InChI Key: UKCBGXCNXOKVTF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 374930-88-8 . Its molecular formula is C13H19BrN4O2 . It is a solid substance .


Synthesis Analysis

The synthesis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate has been reported in the literature . The compound was characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques .


Molecular Structure Analysis

The molecular structure of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate was evaluated using X-ray diffraction (XRD) . The molecular structure was optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level . The optimized structure was also compared with the crystal structure determined using single-crystal (XRD), and the results were consistent .


Physical And Chemical Properties Analysis

Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a solid substance . It has a molecular weight of 343.22 g/mol . The compound should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Field:

Medicinal chemistry and drug development.

Summary:

Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a valuable intermediate in the synthesis of potential pharmaceutical compounds. Researchers use it to create novel molecules with potential therapeutic properties.

Methods and Experimental Procedures:

    Synthesis

    • Total yield: Approximately 49.9% .

Results and Outcomes:

Safety And Hazards

The safety information for tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCBGXCNXOKVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620006
Record name tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

CAS RN

374930-88-8
Record name tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-chloropyrimidine (5.17 mmol) and 1,1-dimethylethyl 1-piperazinecarboxylate (11.4 mmol) in 1,4-dioxane (10 ml) was heated at reflux for 2 hours. After cooling to room temperature, the reaction mixture was diluted with water (100 ml) and ethyl acetate (100 ml). Separation of the organic layer, drying (MgSO4), filtration and concentration in vacuo provided a residue which was purified by silica gel chromatography (40 g silica gel, CHCl3/EtOAc) to give the title compound as a white solid (58%). ESMS [M+H-Boc]+: 245.0/243.0.
Quantity
5.17 mmol
Type
reactant
Reaction Step One
Quantity
11.4 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

Prepared according to the method for the preparation of 4-(4-bromophenyl)-piperazine-1-carboxylic acid tert-butyl ester, from 5-bromo-2-piperazin-1-ylpyrimidine (5.00 g), to yield the title compound as a white solid (6.55 g, 93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-2-chloropyrimidine (50.0 g, 258 mmol) and 1-tert-butoxycarbonylpiperazine (72.2 g, 387 mmol) in 1,4-dioxane (500 mL) was added potassium carbonate (67.8 g, 491 mmol), and the mixture was stirred under reflux for 1.5 h. The reaction was cooled to RT, quenched by water (500 mL) and extracted with diethyl ether (1000 mL*2). The combined organic layers were dried over sodium sulfate, filtered and concentrated. The residue was purified with silica gel chromatography (petroleum ether:ethyl acetate=8:1-4:1) to give the title compound (70.5 g, 80%) as a white solid. MS (ES+) C13H19BrN4O2 requires: 342. found: 243 [M+H−100]+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
72.2 g
Type
reactant
Reaction Step One
Quantity
67.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods IV

Procedure details

In a microwave vial were mixed: 1,1-dimethylethyl 1-piperazinecarboxylate (110 mg, 0.589 mmol, available from Fluke), 5-bromo-2-chloropyrimidine (95 mg, 0.491 mmol, available from Lancaster) and DIPEA (0.112 mL, 0.638 mmol) in tert-butanol (2 mL). The reaction was stirred and heated in an Emrys Optimizer microwave at 150° C. for 0.5 hr. The reaction mixture was partitioned between EtOAc (20 mL) and water (20 mL) and the organic layer washed with brine (20 mL) before being dried through an hydrophobic frit and concentrated to yield the desired product (162.3 mg)
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.112 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Kim, YJ Kim, AM Londhe, AN Pae, H Choo, HJ Kim… - Molecules, 2019 - mdpi.com
Here, we describe the synthesis of disubstituted pyrimidine derivatives and their biological evaluation as selective 5-HT 2C agonists. To improve selectivity for 5-HT 2C over other …
Number of citations: 2 www.mdpi.com
HM Shallal, WA Russu - European journal of medicinal chemistry, 2011 - Elsevier
Protein kinases play several pertinent roles in cell proliferation, and targeting these proteins has been shown to be a successful strategy toward controlling different malignancies. …
Number of citations: 59 www.sciencedirect.com
KA Bachovchin, A Sharma, S Bag… - Journal of medicinal …, 2018 - ACS Publications
Lapatinib, an approved epidermal growth factor receptor inhibitor, was explored as a starting point for the synthesis of new hits against Trypanosoma brucei, the causative agent of …
Number of citations: 25 pubs.acs.org
ZZ Wang, C Yi, JJ Huang, TF Xu, KZ Chen… - Journal of Medicinal …, 2023 - ACS Publications
Inadequate bioavailability is one of the most critical reasons for the failure of oral drug development. However, the way that substructures affect bioavailability remains largely unknown. …
Number of citations: 2 pubs.acs.org
J Gras - Drugs of the Future, 2019 - access.portico.org
More than 80% of gastrointestinal stromal tumors (GISTs) are driven by activating mutations in mast/stem cell growth factor receptor Kit (KIT) or platelet-derived growth factor receptor α (…
Number of citations: 2 access.portico.org
A Base, E Scope - researchgate.net
Potassium methoxide (42.1 mg, 0.60 mmol, 1.2 equiv) was placed in a vial with a screw cap containing a silicon-coated rubber septum in a glove box under argon atmosphere. After the …
Number of citations: 3 www.researchgate.net
A Sharma - 2021 - search.proquest.com
Human African trypanosomiasis is a fatal disease caused by Trypanosoma brucei rhodesiense and T. b. gambiense which establish acute and chronic infection, respectively. This …
Number of citations: 2 search.proquest.com
L Zhang, Y Zhen, L Feng, Z Li, Y Lu, G Wang… - European Journal of …, 2023 - Elsevier
Highlights • A series of dual-target inhibitors of CDK12-PARP1 were designed and synthesized. • The SARs of dual-target inhibitors of CDK12-PARP1 were investigated. • The optimal …
Number of citations: 1 www.sciencedirect.com

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